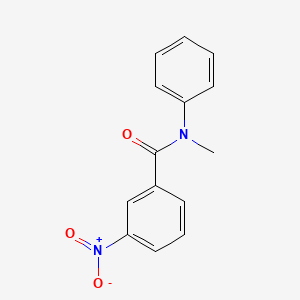

N-methyl-3-nitro-N-phenylbenzamide

Description

Contextualization within Nitrobenzamide and N-Phenylbenzamide Chemistry

The chemical nature of N-methyl-3-nitro-N-phenylbenzamide is best understood by considering its constituent substructures: nitrobenzamide and N-phenylbenzamide.

Nitrobenzamides are a class of compounds where a nitro group (-NO2) is attached to the benzamide (B126) framework. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity and biological activity of the molecule. nih.gov Its presence can render the aromatic ring susceptible to nucleophilic aromatic substitution and can be a key pharmacophore in medicinal chemistry, contributing to various biological activities. mdpi.com For instance, nitro-containing compounds have been investigated for their potential as anti-inflammatory and antimicrobial agents. nih.gov The position of the nitro group on the benzene (B151609) ring is crucial; in the case of this compound, the meta-positioning of the nitro group influences the electronic distribution of the entire molecule.

N-Phenylbenzamides , on the other hand, are characterized by a phenyl group attached to the amide nitrogen. These compounds, also known as benzanilides, are important in medicinal chemistry and materials science. unair.ac.id The planarity and electronic properties of the benzanilide (B160483) scaffold can be tuned by substituents on either of the phenyl rings. The introduction of an N-phenyl group can impact the conformational flexibility of the amide bond and introduce further possibilities for intermolecular interactions, such as pi-stacking.

The combination of these two substructures in this compound, along with the N-methyl group, results in a tertiary amide. The N-methylation of amides is a significant structural modification that can alter a compound's physical properties, such as solubility and melting point, as well as its biological activity and metabolic stability. nsc.ruresearchgate.net

Scope and Objectives of Research on this compound

Given the current state of knowledge, future research on this compound should be directed towards several key objectives:

Development of an efficient and well-documented synthetic route: While general methods for the synthesis of related compounds exist, such as the acylation of N-methylaniline with 3-nitrobenzoyl chloride, a detailed and optimized procedure for this compound is needed. This would involve the reaction of 3-nitrobenzoyl chloride with N-methylaniline.

Thorough physicochemical and spectroscopic characterization: A complete profile of its physical properties (melting point, solubility, etc.) and comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) is essential for its unambiguous identification and to serve as a reference for future studies.

Investigation of its chemical reactivity: Studies on the reactivity of the nitro group and the aromatic rings would provide insights into its potential as a synthetic intermediate.

Exploration of its biological activities: Screening for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties, could uncover potential therapeutic applications. The structural similarity to other biologically active nitrobenzamides and N-phenylbenzamides suggests this as a promising avenue of research.

By addressing these objectives, the scientific community can fill the existing knowledge gap and unlock the full potential of this compound in chemical research.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-nitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-15(12-7-3-2-4-8-12)14(17)11-6-5-9-13(10-11)16(18)19/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAQBQYXMDUJKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351851 | |

| Record name | N-methyl-3-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51774-44-8 | |

| Record name | N-methyl-3-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 3 Nitro N Phenylbenzamide and Its Congeners

Established Synthetic Routes and Reaction Conditions

The construction of the amide bond in N-methyl-3-nitro-N-phenylbenzamide can be approached through several synthetic strategies, ranging from classical methods to more contemporary catalytic systems.

Amidation Reactions Utilizing N-Methylaniline and 3-Nitrobenzoyl Chloride

The most direct and conventional method for synthesizing this compound is the acylation of N-methylaniline with 3-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. Typically, the reaction is performed under Schotten-Baumann conditions.

In this procedure, 3-nitrobenzoyl chloride is added to N-methylaniline, often in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. The base can be an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, which may also serve as the solvent. The reaction is often carried out in a two-phase system with an inert organic solvent, such as dichloromethane, to dissolve the reactants. The reaction is generally exothermic and may require cooling to control the reaction rate and minimize side reactions. A similar approach is used for the synthesis of unsubstituted benzamide (B126) from benzoyl chloride and ammonia (B1221849) slideshare.net.

Alternative Synthetic Pathways for Benzamide Scaffold Construction

Beyond the standard acylation of amines, several other methods have been developed for the construction of the benzamide framework, which could be adapted for the synthesis of the title compound or its analogs.

One notable alternative starts with a different benzoic acid derivative. For instance, a patented method for the synthesis of the closely related N-methyl-4-(methylamino)-3-nitrobenzamide begins with 4-chloro-3-nitrobenzoic acid google.com. This starting material is first reacted with methylamine (B109427) to form 4-methylamino-3-nitrobenzoic acid. This intermediate is then converted to the corresponding acyl chloride using thionyl chloride, which subsequently reacts with another equivalent of methylamine to yield the final product with a reported total yield of up to 97.5% google.com.

Another innovative approach is the direct Friedel-Crafts carboxamidation of arenes. Research has shown that arenes can be converted directly to benzamide derivatives using cyanoguanidine in the presence of a Brønsted superacid like triflic acid nih.gov. This method avoids the need to pre-form a carboxylic acid or acyl chloride.

Furthermore, N-substituted benzamides can be synthesized from N-aryl-N'-benzoylthioureas. These precursors can be decomposed using an iodine-alumina catalyst under solvent-free microwave irradiation to yield both benzamides and thiobenzamides researchgate.net. The product distribution can be influenced by the electronic nature of the substituents on the aryl ring researchgate.net.

Modern catalytic methods also allow for the direct amidation of carboxylic acids with amines, bypassing the need for stoichiometric activating agents. Various catalysts, including those based on boric acid, triarylsilanols, and iron oxide nanoparticles, have been shown to facilitate this transformation under milder conditions rsc.orgacs.orgacs.org.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency of the synthesis.

Proposed Reaction Mechanisms and Intermediates

The standard synthesis of this compound via the reaction of N-methylaniline and 3-nitrobenzoyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. The nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-nitrobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the final amide product.

For alternative synthetic routes, different mechanisms are proposed. In the Friedel-Crafts carboxamidation using cyanoguanidine and a superacid, the reaction is thought to involve a superelectrophilic intermediate nih.gov. Theoretical calculations suggest that a diprotonated species is formed, which then undergoes C-C bond formation with the arene, followed by C-N bond cleavage to give a protonated benzonitrile (B105546) intermediate (22) that is subsequently hydrolyzed to the benzamide nih.gov.

In ruthenium-catalyzed reactions for the synthesis of related heterocyclic structures, a proposed mechanism involves the formation of a five-membered ruthenacycle intermediate, which has been supported by experimental evidence rsc.org. Investigations into the decomposition of benzoylthioureas have also been supported by Density Functional Theory (DFT) to elucidate the reaction pathway researchgate.net.

Role of Catalysis and Solvent Systems in Synthetic Efficiency

Catalysts and solvents play a pivotal role in the synthesis of benzamides, influencing reaction rates, yields, and selectivity.

In the classical Schotten-Baumann synthesis of this compound, the base is crucial for driving the reaction to completion by neutralizing the HCl formed. The choice of solvent (e.g., a biphasic aqueous/organic system) facilitates the separation of the product from the inorganic byproducts.

In more advanced methods, the catalyst is key. The Brønsted superacid in the Friedel-Crafts carboxamidation activates the cyanoguanidine to create a potent electrophile nih.gov. For direct amidation of carboxylic acids, catalysts like triarylsilanols have been investigated, though their stability can be compromised by the basicity of the amine substrates acs.org. To address such challenges, robust heterogeneous catalysts have been developed. For example, a cooperative system of DABCO and magnetic iron oxide (Fe3O4) nanoparticles has been successfully used for N-methyl amidation, with the added benefit that the catalyst can be easily recovered and reused for multiple cycles rsc.org. Similarly, using iodine-alumina as a solid catalyst under solvent-free conditions presents a greener and more efficient alternative researchgate.net.

Optimization of Synthetic Yields and Purity Profiles

Optimizing a synthetic procedure involves systematically varying reaction parameters to maximize the yield and purity of the desired product while minimizing waste and cost. Key parameters for optimization include the choice of catalyst, solvent, base, reaction temperature, and stoichiometry of reactants.

For example, in the synthesis of N-alkyl substituted benzimidazoquinazolinones, a related class of compounds, reaction conditions were systematically optimized. The study explored various copper catalysts, ligands, and bases to maximize the product yield, demonstrating the significant impact of each component on the reaction's success nih.gov.

Table 1: Example of Reaction Optimization for a Copper-Catalyzed C-N Coupling Reaction Adapted from a study on a related N-alkylation reaction to illustrate the optimization process. nih.gov

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (20) | 1,10-phenanthroline (B135089) (30) | K₃PO₄ (3.0) | DMF | 120 | 37 |

| 2 | CuCl (20) | 1,10-phenanthroline (30) | K₃PO₄ (3.0) | DMF | 120 | 30 |

| 3 | CuBr₂ (20) | 1,10-phenanthroline (30) | K₃PO₄ (3.0) | DMF | 120 | 55 |

| 4 | Cu(OAc)₂·H₂O (20) | 1,10-phenanthroline (30) | K₃PO₄ (3.0) | DMF | 120 | 88 |

| 5 | Cu(OAc)₂·H₂O (20) | 2,2′-bipyridine (30) | K₃PO₄ (3.0) | DMF | 120 | 46 |

| 6 | Cu(OAc)₂·H₂O (20) | None | K₃PO₄ (3.0) | DMF | 120 | <10 |

The data illustrates that Cu(OAc)₂·H₂O was the optimal catalyst and 1,10-phenanthroline was the most effective ligand for this particular transformation.

In the context of the Friedel-Crafts carboxamidation, optimization involved adjusting the reaction temperature and the amount of triflic acid. It was found that increasing the temperature to 60°C and using 10 equivalents of the acid suppressed the formation of the benzonitrile byproduct and led to a 56% isolated yield of the desired benzamide nih.gov. The synthesis of the congener N-methyl-4-(methylamino)-3-nitrobenzamide boasts a very high total yield of 97.5%, indicating a highly optimized, multi-step process google.com. These examples underscore the importance of methodical optimization in achieving efficient and high-purity synthesis of complex molecules like this compound.

Derivatization Strategies of this compound Backbone

The this compound scaffold provides multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships. Derivatization can be broadly categorized into the introduction of new substituents onto the aromatic rings and the transformation of existing functional groups.

Introduction of Additional Substituents

The presence of two aromatic rings in the this compound structure offers opportunities for the introduction of additional functional groups through electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming group.

The benzoyl ring contains a deactivating, meta-directing nitro group. Therefore, electrophilic substitution on this ring is expected to be challenging and would likely direct incoming electrophiles to the positions meta to the nitro group (C-5).

Conversely, the N-phenyl ring is influenced by the activating, ortho-, para-directing N-methyl-N-acylamino group. The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, increasing its electron density and making it more susceptible to electrophilic attack. Studies on the nitration of N-phenylbenzamide have shown that the incoming nitro group is preferentially directed to the para-position of the aniline (B41778) ring. stackexchange.com Steric hindrance from the bulky benzoyl group may disfavor substitution at the ortho-positions. Therefore, further electrophilic substitution on the N-phenyl ring of this compound is anticipated to occur predominantly at the para-position.

Table 1: Regioselectivity in the Nitration of N-Phenylbenzamide Derivatives

| Starting Material | Major Product | Reference |

| N-Phenylbenzamide | 4'-Nitro-N-phenylbenzamide | stackexchange.com |

Functional Group Interconversions on the Parent Structure

The nitro group on the benzoyl ring is a key functional handle that can be readily transformed into other functionalities, significantly expanding the chemical diversity of the this compound backbone.

The most common and synthetically useful transformation of the nitro group is its reduction to an amino group (-NH₂). This conversion can be accomplished using a variety of reducing agents and conditions, offering a high degree of chemoselectivity. Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), is a highly effective method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com Other reagents, including metals in acidic media (e.g., iron in acetic acid or tin(II) chloride), can also be employed for this purpose, often with good tolerance for other functional groups. commonorganicchemistry.com The resulting 3-amino-N-methyl-N-phenylbenzamide can then serve as a versatile intermediate for further derivatization, such as diazotization followed by substitution, or acylation to introduce new amide linkages.

The selective reduction of one nitro group in the presence of others can sometimes be achieved using specific reagents like sodium sulfide (B99878) (Na₂S), although this is generally more effective for dinitro compounds where one nitro group is more sterically hindered or electronically deactivated than the other. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Conditions | Selectivity | Reference |

| H₂/Pd/C | Catalytic hydrogenation | Reduces most nitro groups | commonorganicchemistry.com |

| Fe/CH₃COOH | Acidic conditions | Tolerates many other functional groups | commonorganicchemistry.com |

| SnCl₂ | Acidic conditions | Tolerates many other functional groups | commonorganicchemistry.com |

| Na₂S | Varies | Can be selective for one of multiple nitro groups | commonorganicchemistry.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups within N-methyl-3-nitro-N-phenylbenzamide. The absorption of infrared radiation excites molecules, causing them to vibrate at specific frequencies. These frequencies are characteristic of the bonds and functional groups present.

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The presence of the tertiary amide group is confirmed by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically observed in the range of 1680-1630 cm⁻¹. The nitro group (NO₂) introduces two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1560 and 1520 cm⁻¹ and a symmetric stretch between 1360 and 1320 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands above 3000 cm⁻¹. The C-N stretching vibration of the amide is expected in the 1400-1200 cm⁻¹ region. Furthermore, the substitution pattern on the benzene (B151609) rings will give rise to characteristic C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range, which can help confirm the meta-substitution of the nitro group and the substitution of the phenyl ring.

Predicted FT-IR Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2930 | Weak | Aliphatic C-H Stretch (N-CH₃) |

| ~1660 | Strong | C=O Stretch (Amide) |

| ~1540 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1380 | Medium | C-N Stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Bending |

| ~880, ~780, ~700 | Medium-Strong | Aromatic C-H Out-of-plane Bending |

Raman spectroscopy serves as a complementary technique to FT-IR, providing a "molecular fingerprint" of this compound. While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. This often results in different selection rules, meaning some vibrations that are weak in FT-IR may be strong in Raman and vice-versa.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group around 1350 cm⁻¹ is expected to be a particularly strong and well-defined band. The aromatic ring vibrations, especially the C=C stretching modes, will also produce prominent peaks. The carbonyl (C=O) stretch, while strong in the IR, may be weaker in the Raman spectrum. The presence of both FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Predicted Raman Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~1600 | Strong | Aromatic Ring Breathing |

| ~1350 | Very Strong | Symmetric NO₂ Stretch |

| ~1000 | Strong | Aromatic Ring Trigonal Breathing |

| ~1660 | Weak | C=O Stretch (Amide) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic environments and their connectivity.

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms (protons) in the molecule. The spectrum would show distinct signals for the aromatic protons and the N-methyl protons.

The protons on the 3-nitrophenyl ring are expected to be deshielded due to the electron-withdrawing nature of the nitro and carbonyl groups, appearing at higher chemical shifts (downfield). The proton between the two electron-withdrawing groups is anticipated to be the most deshielded. The protons on the N-phenyl ring will also appear in the aromatic region, with their exact shifts influenced by the amide group. The N-methyl group will give rise to a singlet in the upfield region of the spectrum, characteristic of methyl groups attached to a nitrogen atom.

Predicted ¹H NMR Data for this compound (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.4-8.2 | Multiplet | 2H | Protons on 3-nitrophenyl ring |

| ~7.8-7.6 | Multiplet | 2H | Protons on 3-nitrophenyl ring |

| ~7.5-7.2 | Multiplet | 5H | Protons on N-phenyl ring |

| ~3.4 | Singlet | 3H | N-CH₃ |

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The carbon atom attached to the nitro group will also be deshielded and appear at a high chemical shift. The other aromatic carbons will resonate in the 120-150 ppm range, and their specific shifts will depend on their position relative to the substituents. The N-methyl carbon will appear at the most upfield position, generally between 30 and 40 ppm.

Predicted ¹³C NMR Data for this compound (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~148 | C-NO₂ (Aromatic) |

| ~142 | Quaternary C (N-phenyl) |

| ~136 | Quaternary C (3-nitrophenyl) |

| ~135-120 | Aromatic CH |

| ~38 | N-CH₃ |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the spin systems of both the 3-nitrophenyl and the N-phenyl rings. No cross-peak would be observed for the N-methyl singlet, confirming it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH group in the molecule will produce a cross-peak connecting the chemical shift of the proton to the chemical shift of the carbon it is attached to. This allows for the definitive assignment of the carbons in the aromatic rings that bear a proton. The N-methyl proton signal will correlate with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connectivity between different parts of the molecule. For instance, HMBC would show correlations from the N-methyl protons to the carbonyl carbon and the quaternary carbon of the N-phenyl ring. It would also show correlations from the aromatic protons to adjacent and more distant carbons, helping to piece together the entire molecular structure and confirm the position of the substituents on the aromatic rings.

By integrating the data from these various spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further study of its chemical and physical properties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with high accuracy. This precision allows for the confident determination of the elemental formula of a molecule. In the case of this compound, with a chemical formula of C₁₄H₁₂N₂O₃, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (carbon, hydrogen, nitrogen, and oxygen).

While specific HRMS data for this compound is not publicly available, the principles of this technique can be illustrated by examining closely related N-phenylbenzamide derivatives. For instance, the HRMS data for similar compounds are presented in the table below. The "calculated" mass represents the theoretical exact mass, while the "found" mass is the experimentally determined value. The close agreement between these two values provides strong evidence for the assigned chemical structure.

| Compound Name | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Found Mass (m/z) [M+H]⁺ | Reference |

| N-phenylbenzamide | C₁₃H₁₂NO | 198.0919 | 198.0920 | rsc.org |

| 4-methyl-N-phenylbenzamide | C₁₄H₁₄NO | 212.1075 | 212.1078 | rsc.org |

| 3,5-dimethyl-N-phenylbenzamide | C₁₅H₁₆NO | 226.1232 | 226.1234 | rsc.org |

| 3-methoxy-N-phenylbenzamide | C₁₄H₁₄NO₂ | 228.1025 | 228.1028 | rsc.org |

For this compound, an HRMS analysis would be expected to yield a molecular ion peak that corresponds closely to its calculated exact mass of 256.0848 g/mol .

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy investigates the interaction of electromagnetic radiation with a molecule, leading to the excitation of electrons to higher energy levels. This provides insights into the electronic structure and photophysical properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from the ground electronic state to an excited state. The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Specific UV-Vis spectral data for this compound is not readily found in the literature. However, the expected electronic transitions can be inferred from its structure. The molecule contains several chromophores, including the benzene rings, the amide group, and the nitro group. The presence of these conjugated systems is expected to result in absorption bands in the UV region. The electronic transitions are likely to be of the π → π* and n → π* type. The nitro group, being an electron-withdrawing group, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted N-methyl-N-phenylbenzamide.

Fluorescence and Phosphorescence Properties of this compound

Fluorescence and phosphorescence are two forms of photoluminescence, where a molecule emits light after absorbing photons. Fluorescence is the emission of light from a singlet excited state, while phosphorescence is emission from a triplet excited state.

The photoluminescent properties of this compound are significantly influenced by the presence of the nitro group. Aromatic compounds containing nitro groups often exhibit little to no fluorescence. libretexts.org This is because the nitro group promotes intersystem crossing, a non-radiative process where the molecule transitions from the singlet excited state to the triplet excited state. This efficient intersystem crossing quenches the fluorescence.

Furthermore, the energy of the n→π* transition in molecules with carbonyl or nitro groups is typically lower than that of the π→π* transition. libretexts.org Fluorescence from the n→π* excited state is generally weak. libretexts.org Consequently, it is anticipated that this compound would be a weakly fluorescent or non-fluorescent compound. Any observed luminescence would more likely be phosphorescence, which originates from the triplet state populated via intersystem crossing. However, without experimental data, the specific emission wavelengths and quantum yields remain speculative.

Crystallographic Investigations and Solid State Structural Analysis

Single Crystal X-ray Diffraction Studies

Detailed investigation through single-crystal X-ray diffraction has elucidated the precise molecular geometry and packing of 3-Methyl-N-phenylbenzamide in the solid state.

The compound crystallizes in the monoclinic system. The unit cell parameters and other crystal data have been determined at a temperature of 299(2) K using Cu Kα radiation. nih.gov

Table 1: Crystal Data and Structure Refinement for 3-Methyl-N-phenylbenzamide

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₃NO |

| Formula Weight (Mᵣ) | 211.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.947(2) |

| b (Å) | 15.531(1) |

| c (Å) | 8.623(1) |

| α (°) | 90 |

| β (°) | 93.35(1) |

| γ (°) | 90 |

| Volume (V) (ų) | 2265.7(4) |

| Z | 8 |

| Radiation type | Cu Kα |

| μ (mm⁻¹) | 0.62 |

| Temperature (K) | 299(2) |

Data sourced from a study by Gowda et al. nih.gov

The conformation of the two independent molecules in the asymmetric unit shows significant variation. nih.govresearchgate.net The planarity of the amide group and its orientation relative to the two aromatic rings are described by dihedral angles.

In both molecules, the conformation of the N–H and C=O bonds within the amide group is anti to each other. researchgate.net Furthermore, the C=O bond is oriented anti to the meta-methyl substituent on the benzoyl ring. nih.govresearchgate.net

The key distinction between the two molecules lies in the relative twisting of the phenyl rings with respect to the amide plane. nih.gov

Table 2: Dihedral Angles for the Two Independent Molecules of 3-Methyl-N-phenylbenzamide

| Dihedral Angle (°C) | Molecule 1 | Molecule 2 |

|---|---|---|

| Amide Group (–NHCO–) vs. Benzoyl Ring | 20.97(34) | 45.65(19) |

| Amide Group (–NHCO–) vs. Aniline (B41778) Ring | 41.54(25) | 31.87(29) |

| Benzoyl Ring vs. Aniline Ring | 22.17(18) | 75.86(12) |

Data sourced from studies by Gowda et al. nih.govresearchgate.net

This data shows that Molecule 1 is considerably more planar than Molecule 2, which adopts a highly twisted conformation as evidenced by the large dihedral angle of 75.86(12)° between its benzoyl and aniline rings. nih.govdoaj.org

Supramolecular Architecture and Intermolecular Interactions

In the crystal structure of 3-Methyl-N-phenylbenzamide, the dominant intermolecular interaction is classical hydrogen bonding. Molecules are linked into chains by intermolecular N–H⋯O hydrogen bonds, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of an adjacent molecule. nih.govresearchgate.net

While not explicitly detailed for 3-Methyl-N-phenylbenzamide in the available literature, studies on similar structures, such as 4-Anilino-3-nitro-N-phenylbenzamide, confirm the presence of weak intermolecular C–H⋯O hydrogen bonds that further stabilize the crystal packing. nih.gov It is highly probable that such interactions also contribute to the supramolecular assembly of 3-Methyl-N-phenylbenzamide.

Crystal Packing Features and Lattice Dynamics

The crystal packing of N-methyl-3-nitro-N-phenylbenzamide is anticipated to be governed by a combination of intermolecular interactions, primarily weak hydrogen bonds, and van der Waals forces. As a tertiary amide, it lacks the classic N-H donor for strong hydrogen bonding that is often a dominant feature in the crystal structures of primary and secondary amides. The molecular structure, featuring a nitro group and a methyl group on the amide nitrogen, introduces specific steric and electronic factors that will dictate the molecular arrangement in the solid state.

The absence of strong N-H···O hydrogen bonds, which typically form robust chains or dimers in other amides, means that weaker interactions will be more influential. acs.org It is likely that C-H···O interactions, involving the aromatic C-H groups and the oxygen atoms of the nitro and carbonyl groups, will be prevalent. Furthermore, π-π stacking interactions between the phenyl rings are expected to contribute significantly to the stabilization of the crystal lattice. The relative orientation of these rings (e.g., parallel-displaced or T-shaped) will be a key feature of the crystal packing.

The lattice dynamics of this compound will be influenced by these intermolecular forces. The vibrational modes in the crystal lattice (phonons) will be characteristic of the strength and nature of these interactions. The presence of the relatively bulky methyl and phenyl groups on the nitrogen atom will likely lead to more complex lattice vibrations compared to simpler amides.

Polymorphism Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in amides. Although no specific polymorphs of this compound have been reported, the likelihood of its existence is high based on the behavior of analogous compounds.

Should different crystalline forms of this compound be discovered, they would be characterized by distinct crystal structures, leading to different physical properties such as melting point, solubility, and stability. The identification of these polymorphs would rely on techniques such as single-crystal and powder X-ray diffraction, which would reveal differences in their unit cell parameters, space groups, and molecular packing arrangements.

Spectroscopic techniques like solid-state NMR and infrared spectroscopy would also be crucial in distinguishing between polymorphs, as the different intermolecular environments in each crystalline form would result in distinct spectral signatures. Thermal analysis methods, such as differential scanning calorimetry (DSC), would be used to identify phase transitions between different polymorphic forms and to determine their relative thermodynamic stabilities.

The formation of a specific polymorph is highly dependent on the crystallization conditions. The choice of solvent is a primary factor, as solvent-solute interactions can influence the conformation of the molecule in solution and template the growth of a particular crystal lattice. acs.org For instance, solvents with different polarities and hydrogen bonding capabilities can lead to the crystallization of different polymorphs. Studies on benzamide (B126) itself have shown that the presence of co-solvents can induce twinning and affect crystal morphology. acs.org

Other critical factors that can influence polymorphic outcomes include:

Temperature: The rate of cooling and the temperature at which crystallization occurs can determine which polymorph is kinetically or thermodynamically favored.

Supersaturation: The degree of supersaturation of the crystallization solution can affect the nucleation and growth rates of different polymorphs.

Additives: The presence of impurities or specifically added "tailor-made" additives can inhibit the growth of certain crystal faces or stabilize a particular polymorphic form. acs.orgnih.gov

Given the conformational flexibility of the N-phenyl and benzoyl groups and the potential for different arrangements of the nitro group, it is plausible that this compound could exhibit conformational polymorphism, where different crystalline forms contain molecules with distinct conformations.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as the foundational information is not present in the public domain. The creation of such an article would require original research involving complex computational chemistry calculations that have not been published.

Computational Chemistry and Theoretical Studies

Prediction of Spectroscopic Parameters

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR parameters with a high degree of accuracy. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict their chemical shifts (δ) and spin-spin coupling constants (J). nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Structurally Related Compound (3-nitro-N-phenylbenzamide) based on DFT Calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (N-H) | ~8.5 - 9.5 | - |

| H (aromatic, nitro-substituted ring) | ~7.5 - 8.8 | ~120 - 150 |

| H (aromatic, phenyl ring) | ~7.1 - 7.6 | ~120 - 140 |

| C (carbonyl) | - | ~165 - 170 |

| C (aromatic, nitro-substituted ring) | - | ~120 - 150 |

| C (aromatic, phenyl ring) | - | ~120 - 140 |

Note: These are estimated values based on literature for similar compounds and are intended for illustrative purposes. Actual calculated values for N-methyl-3-nitro-N-phenylbenzamide may vary.

Intermolecular Interaction Analysis via Computational Methods

The way molecules interact with each other in the solid state dictates their crystal packing and, consequently, many of their physical properties. Computational methods provide a detailed picture of these intermolecular forces.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is located at the point where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. nih.gov The surface is often colored to map properties like d_norm, which highlights regions of close intermolecular contacts.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. researchgate.netnih.gov These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. Different types of interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, have characteristic appearances on the fingerprint plot. For a molecule like this compound, one would expect to see significant contributions from O···H, N···H, C···H, and H···H contacts. The nitro group's oxygen atoms are likely to act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and C-H···π interactions.

Table 2: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Nitro-substituted Aromatic Amide.

| Contact Type | Contribution (%) |

| H···H | 35 - 45 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 15 - 25 |

| N···H/H···N | 5 - 10 |

| C···C (π-π stacking) | 3 - 8 |

| Other | < 5 |

Note: This table is illustrative and based on data from structurally similar compounds. The exact percentages will depend on the specific crystal packing of this compound.

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in molecular systems. researchgate.netchemrxiv.org The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that is small in regions of non-covalent interactions. chemrxiv.org

By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, different types of interactions can be distinguished. researchgate.net Large negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds, values close to zero indicate weak van der Waals interactions, and large positive values signify repulsive steric clashes. These interactions are then visualized as isosurfaces in three-dimensional space, color-coded to represent the nature and strength of the interaction. For this compound, RDG analysis would likely reveal hydrogen bonding involving the nitro group and amide functionality, as well as dispersive interactions between the aromatic rings.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. acs.org A key concept in AIM theory is the bond critical point (BCP), which is a point in the electron density between two bonded atoms where the gradient of the electron density is zero. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), provide information about the nature of the chemical bond.

For this compound, AIM analysis can be used to characterize the covalent bonds within the molecule, as well as any intramolecular hydrogen bonds. For instance, the C=O, C-N, and N-O bonds will each have a BCP with specific properties indicating their strength and polarity. Analysis of potential intramolecular hydrogen bonds, such as a C-H···O interaction, would involve searching for a BCP between the hydrogen and oxygen atoms and analyzing its characteristics.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational flexibility and dynamics of a molecule. researchgate.net

For this compound, a key conformational feature is the rotation around the C-N amide bond. nih.gov This rotation is typically restricted due to the partial double bond character of the amide linkage, leading to the existence of cis and trans conformers. rsc.org MD simulations can be used to explore the potential energy surface associated with this rotation and to identify the most stable conformations. libretexts.orgyoutube.com The presence of the N-methyl group and the bulky phenyl and nitrophenyl groups will create steric hindrance that influences the preferred dihedral angles. The simulations can also reveal other flexible parts of the molecule, such as the rotation of the phenyl rings relative to the amide plane. The resulting conformational landscape provides a picture of the different shapes the molecule can adopt and their relative energies.

Structure-Property Relationships Derived from Theoretical Models

Theoretical models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. mdpi.comnih.gov These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, to predict its properties.

For this compound, theoretical models can be used to predict a range of properties. nih.govresearchgate.net For example, the presence of the nitro group, a strong electron-withdrawing group, is known to influence the electronic properties of the molecule, which can be correlated with its reactivity and potential biological activity. mdpi.comnih.gov Descriptors such as the octanol-water partition coefficient (logP), molecular weight, polar surface area, and various electronic and steric parameters can be calculated and used to build predictive models. acs.org These models can help in understanding how modifications to the structure of this compound, such as changing the substitution pattern on the aromatic rings, might affect its properties.

Advanced Materials Applications and Electronic Properties

Exploration of N-Methyl-3-nitro-N-phenylbenzamide in Molecular Electronics

The core structure of N-phenylbenzamide (NPBA) has been identified as a promising candidate for molecular-scale electronic components. rsc.orgyale.edu The intrinsic asymmetry of the amide bond and the ability to functionalize the phenyl rings allow for the rational design of molecules with specific electronic behaviors. The introduction of a methyl group on the amide nitrogen and a nitro group at the 3-position of the benzoyl ring in this compound is expected to significantly influence its electronic landscape.

Potential for Molecular Rectification in Single-Molecule Devices

Molecular rectification, the asymmetric flow of current under a bias voltage, is a key function for the development of molecular diodes. Studies on various N-phenylbenzamide derivatives have demonstrated that their rectification properties are strongly linked to the nature and position of substituent groups. rsc.orgbatistalab.com

The rectification in these molecules is often governed by the alignment of the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), with the Fermi level of the electrodes. yale.edu For N-phenylbenzamide systems, the HOMO is typically localized on the aniline (B41778) moiety, and the direction of electron flow is from the nitrogen to the carbonyl group of the amide linkage. batistalab.com

The presence of the electron-withdrawing nitro group (-NO2) on the benzoyl ring of this compound would lower the energy of the LUMO. This modification of the electronic structure is anticipated to enhance the asymmetry of the molecule's current-voltage (I-V) characteristics. Computational studies on related asymmetrically functionalized N-phenylbenzamide derivatives have shown that electron-donating groups can raise the HOMO energy, bringing it closer to the Fermi level and thereby increasing rectification. batistalab.com Conversely, the strong electron-withdrawing nature of the nitro group is expected to create a significant energy offset between the HOMO and LUMO, a key factor for achieving high rectification ratios.

Research on similar NPBA derivatives has utilized scanning tunneling microscopy break-junction (STM-BJ) techniques to measure the conductance and rectification of single molecules. yale.edu While specific experimental data for this compound is not available in the reviewed literature, the established principles suggest it would be a strong candidate for a molecular rectifier.

Table 1: Rectification Ratios of Representative N-Phenylbenzamide Derivatives (Note: This table presents data for analogous compounds to illustrate the concept, not for this compound itself.)

| Compound | Substituent(s) | Rectification Ratio (RR) | Reference |

| N-phenylbenzamide (NPBA) | None | ~1.5 | batistalab.com |

| NPBA with Methoxy Groups | Electron-donating | Enhanced RR | yale.edu |

| NPBA with Nitro Groups | Electron-withdrawing | Predicted High RR | batistalab.com |

Charge Transport Characteristics in Thin Films

For this compound, the presence of the polar nitro group is expected to induce significant intermolecular dipole-dipole interactions. These interactions can influence the molecular stacking in the solid state, potentially leading to ordered domains that could facilitate charge transport. However, strong dipolar interactions can also lead to charge trapping, which would be detrimental to mobility. The planarity of the benzamide (B126) core, influenced by the steric hindrance of the methyl and nitro groups, will also play a role in determining the packing efficiency. The dihedral angles between the phenyl rings and the amide plane in N-phenylbenzamide derivatives are known to affect the electronic coupling between adjacent molecules. doaj.org

The investigation of charge transport in thin films of this material would likely involve the fabrication of OFETs and the measurement of charge carrier mobility in both hole-transport and electron-transport regimes. Given the electron-withdrawing nature of the nitro group, it is plausible that this compound could exhibit n-type (electron-transporting) behavior.

Non-linear Optical (NLO) Properties

Organic materials with significant NLO properties are of great interest for applications in optical data storage, image processing, and optical switching. nih.gov The key to high NLO activity in organic molecules is a large change in dipole moment upon electronic excitation, which is often achieved in molecules with strong electron-donating and electron-withdrawing groups connected by a π-conjugated system.

The structure of this compound, featuring a phenyl ring (a potential donor) linked through an amide bridge to a nitro-substituted phenyl ring (a strong acceptor), fits the general design principle for NLO chromophores.

Second Harmonic Generation (SHG) Efficiency Assessment

Second Harmonic Generation is a second-order NLO process where two photons of the same frequency interact with the material to generate a new photon with twice the energy (and twice the frequency and half the wavelength) of the initial photons. For a material to exhibit SHG, it must be non-centrosymmetric.

The assessment of SHG efficiency for this compound would involve crystallizing the material in a non-centrosymmetric space group. The presence of the nitro group can enhance the molecular dipole moment, which in turn can favor non-centrosymmetric packing in the crystalline state. The SHG efficiency is typically measured using the Kurtz-Perry powder technique, where the intensity of the frequency-doubled light generated by a powdered sample is compared to that of a standard reference material like potassium dihydrogen phosphate (B84403) (KDP). The electron-attracting nature of the nitro group is known to significantly reduce the energy gap, which can lead to enhanced NLO properties. nih.gov

Hyperpolarizability Calculations and Measurements

The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response at the microscopic level. High values of β are a prerequisite for a large macroscopic NLO response.

Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the hyperpolarizability of new organic molecules. These calculations would provide insight into the electronic transitions that contribute to the NLO response of this compound. The calculated β values would be influenced by the donor-acceptor character of the molecule and the length and nature of the π-conjugated bridge.

Experimental determination of the hyperpolarizability can be carried out using techniques like Hyper-Rayleigh Scattering (HRS) on solutions of the compound.

Table 2: Theoretical NLO Properties of Related Chromophores (Note: This table illustrates the impact of nitro groups on NLO properties in similar systems, as direct data for this compound is not available.)

| System | Key Feature | Effect on Egap | Impact on NLO Properties | Reference |

| DTS(FBTTh2)2-based derivatives | Introduction of one nitro group | Decrease in Egap | Enhancement of hyperpolarizability | nih.gov |

| DTS(FBTTh2)2-based derivatives | Introduction of multiple nitro groups | Further decrease in Egap | Significant enhancement of hyperpolarizability | nih.gov |

Development of this compound-based Functional Materials

The promising electronic and optical properties of this compound make it a candidate for incorporation into more complex functional materials.

One avenue of development is the synthesis of polymers or dendrimers where the this compound unit acts as a functional chromophore. By incorporating this moiety into a larger macromolecular structure, it may be possible to achieve materials with enhanced processability and thermal stability, while retaining the desired electronic or NLO properties. For instance, a polymer with pendant this compound groups could be poled in an electric field to align the chromophores and induce a macroscopic SHG response.

Another approach is the use of this molecule as a component in host-guest systems. By dispersing this compound within a polymer matrix, it is possible to create functional films for optical applications. The choice of the host polymer would be critical to ensure transparency at the operating wavelengths and to prevent aggregation of the chromophore, which can quench the NLO effect.

Furthermore, the synthesis of related compounds, such as N-methyl-4-(methylamino)-3-nitrobenzamide, has been reported with high yields, suggesting that the chemical framework is robust and amenable to scaling for materials production. google.com The development of such materials would depend on a thorough characterization of the fundamental properties of the core molecule and a systematic investigation of how its incorporation into larger systems affects its performance.

Conclusion and Future Research Directions

Summary of Key Academic Findings

In contrast, research on structurally related nitrobenzamides provides a foundation for potential future studies. For instance, studies on compounds like N-(2,2-diphenylethyl)-4-nitrobenzamide and N-(3-chlorophenethyl)-4-nitrobenzamide detail their synthesis and characterization using techniques such as 1H-NMR, 13C-NMR, UV spectroscopy, and mass spectrometry. mdpi.commdpi.com The nitro group is recognized for its significant role in medicinal chemistry, often incorporated into drug structures to enhance bioactivity. mdpi.com

Unresolved Questions and Challenges in N-Methyl-3-nitro-N-phenylbenzamide Research

The primary challenge in the study of this compound is the foundational lack of empirical data. Key unresolved questions include:

Optimized Synthesis: What is the most efficient and scalable synthetic route to produce high-purity this compound? While general methods for amide synthesis exist, a specific, optimized protocol for this compound has not been published. A patent for the synthesis of a similar compound, N-methyl-4-(methylamino)-3-nitrobenzamide, suggests a possible starting point, involving the reaction of a substituted nitrobenzoyl chloride with methylamine (B109427). google.com

Physicochemical Properties: What are the definitive melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, UV-Vis, Mass Spectrometry) of the compound? While some data exists for related compounds like 3-Nitro-N-(phenylmethyl)benzamide (Melting Point: 95-96 °C), specific experimental values for the target compound are needed. hoffmanchemicals.com

Three-Dimensional Structure and Conformation: What is the precise solid-state structure and preferred solution-state conformation of the molecule? X-ray crystallography studies on related sulfonamides, such as N-(3-Methylphenyl)-2-nitrobenzenesulfonamide, have provided detailed insights into molecular packing and hydrogen bonding, which could be analogously explored. researchgate.net

Reactivity and Stability: How does the combination of the N-methyl, N-phenyl, and meta-nitro groups influence the reactivity of the amide bond and the aromatic rings? Understanding its stability under various conditions is crucial for any potential application.

| Property | This compound | 3-Nitro-N-(phenylmethyl)benzamide |

| CAS Number | 51774-44-8 chemicalbook.com | 7595-68-8 hoffmanchemicals.com |

| Molecular Formula | C14H12N2O3 sigmaaldrich.com | C14H12N2O3 hoffmanchemicals.com |

| Melting Point | Not available | 95-96 °C (decomp) hoffmanchemicals.com |

| Density (Predicted) | Not available | 1.266±0.06 g/cm³ hoffmanchemicals.com |

Prospective Research Avenues in Synthesis, Characterization, and Applications

The future of this compound research is rich with possibilities. A logical first step would be the development and optimization of a synthetic protocol. A potential route could involve the acylation of N-methylaniline with 3-nitrobenzoyl chloride.

Following successful synthesis, a comprehensive characterization is paramount. This would involve:

Spectroscopic Analysis: Detailed 1H and 13C NMR, FTIR, and UV-Vis spectroscopy to create a reference dataset.

Crystallographic Studies: Single-crystal X-ray diffraction to determine the precise molecular structure and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) calculations to complement experimental data and predict electronic properties.

Once characterized, research can branch into exploring potential applications. The presence of the nitro group, a common pharmacophore, suggests that investigations into its biological activity could be fruitful. mdpi.com Screening for antimicrobial, anticancer, or other therapeutic properties would be a logical direction. Furthermore, the aromatic and amide functionalities open the door to its use as a building block in materials science, potentially in the synthesis of novel polymers or functional materials. Research into related compounds like N,N-diethyl-3-methyl-4-nitrobenzamide has explored applications in areas such as insect repellency. researchgate.net

Broader Implications for Nitrobenzamide Chemistry and Materials Science

Systematic research into this compound would contribute valuable data points to the broader field of nitrobenzamide chemistry. Understanding how the specific substitution pattern (N-methyl, N-phenyl, 3-nitro) influences the compound's properties would allow for more accurate structure-property relationship models. This knowledge can guide the design of new nitrobenzamide derivatives with tailored characteristics for applications in medicinal chemistry and materials science. mdpi.commdpi.com

The study of such under-researched compounds is essential for expanding the chemical toolbox available to scientists. Each new data set on synthesis, properties, and reactivity contributes to a more complete understanding of chemical space, potentially unlocking new technologies and scientific insights.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyl-3-nitro-N-phenylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration of a substituted benzamide followed by amidation. For example, nitration of 3-methylbenzamide using concentrated sulfuric acid and nitric acid introduces the nitro group at the para position. Subsequent coupling with N-methylaniline under acidic conditions (e.g., H₂SO₄) forms the final product . Reaction temperature, stoichiometry of reagents, and choice of dehydrating agents (e.g., DCC) critically affect yield and purity. Optimizing these parameters reduces side reactions like over-nitration or incomplete amidation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., nitro group at C3, methyl group on the amide nitrogen) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 271.1 for C₁₄H₁₂N₂O₃).

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain .

Q. What solvents and chromatographic methods are optimal for purifying this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during reactions, while ethyl acetate/hexane mixtures are effective for column chromatography due to the compound’s moderate polarity. Reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying the nitro group as an electron-withdrawing moiety that activates the benzene ring for electrophilic attacks. Molecular electrostatic potential maps highlight reactive sites, guiding experimental design for functionalization .

Q. What strategies resolve contradictions in reported biological activity data for benzamide derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols, such as:

- Dose-Response Curves : IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7).

- Control Experiments : Testing against known enzyme inhibitors (e.g., kinase or protease benchmarks) .

- Meta-Analysis : Cross-referencing PubChem BioAssay data to validate target specificity .

Q. How do steric and electronic effects of the N-methyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer : The methyl group reduces amide bond hydrolysis, enhancing metabolic stability. Computational ADMET tools (e.g., SwissADME) predict logP (~2.5) and permeability (Caco-2 model), while in vitro assays (e.g., microsomal stability tests) quantify half-life improvements compared to unmethylated analogs .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodological Answer : Twinning and poor diffraction due to nitro group flexibility are common. Strategies include:

- Cryocooling : Reduces thermal motion during data collection.

- SHELXD/SHELXE : Resolve phase problems in twinned crystals via dual-space algorithms .

- High-Resolution Synchrotron Data : Resolve ambiguous electron density maps (<1.0 Å resolution) .

Key Methodological Recommendations

- Synthesis : Prioritize stepwise nitration-amidation to avoid byproducts.

- Characterization : Combine NMR, MS, and X-ray crystallography for unambiguous confirmation.

- Biological Testing : Use orthogonal assays (e.g., enzymatic and cellular) to validate mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.